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4-Chloro-7-nitro-1H-indole Documentation Hub

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  • Product: 4-Chloro-7-nitro-1H-indole
  • CAS: 96831-52-6

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling and Analytical Methodologies for 4-Chloro-7-nitro-1H-indole

Abstract The precise structural characterization of halogenated indole derivatives is a foundational requirement in modern drug discovery. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) serves as a highly valuable precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise structural characterization of halogenated indole derivatives is a foundational requirement in modern drug discovery. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) serves as a highly valuable precursor in the synthesis of sulfonamide-based splicing modulators (SPLAMs) and heterobifunctional degraders (PROTACs). This technical whitepaper provides an in-depth analysis of the spectroscopic properties (NMR, IR, MS) of 4-Chloro-7-nitro-1H-indole. By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide serves as an authoritative reference for researchers conducting structural verification and quality control of this critical pharmacophore.

Chemical Context & Synthetic Relevance

4-Chloro-7-nitro-1H-indole is defined by its electron-deficient core, driven by the strong electron-withdrawing nature of the 7-nitro group and the inductive effect of the 4-chloro substituent. Recently, this specific scaffold has become pivotal in targeted protein degradation. As demonstrated in medicinal chemistry campaigns, it is a primary starting material for1[1].

The spatial occupation of the 4-chloro group and the electrostatic profile of the indole ring allow these ligands to nestle deeply into the DCAF15-RBM39 ternary complex interface[1]. The synthetic pathway typically involves C3-chlorination followed by reduction of the 7-nitro group to an amine, enabling subsequent sulfonylation to yield indisulam analogues[1].

SynthesisPathway Indole 4-Chloro-7-nitro-1H-indole (Starting Material) Chlorination Chlorination (NCS, DMF) 60°C, 2h Indole->Chlorination Dichloro 3,4-Dichloro-7-nitro-1H-indole (94% Yield) Chlorination->Dichloro Reduction Reduction (Fe/AcOH) EtOH/H2O Dichloro->Reduction Amino 7-Amino-3,4-dichloro-1H-indole (91% Yield) Reduction->Amino Coupling Sulfonylation (Furanyl-SO2Cl, Pyridine) Amino->Coupling Ligand DCAF15 Ligand (Indisulam Analog) Coupling->Ligand

Figure 1: Synthetic pathway of DCAF15 PROTAC ligands utilizing 4-Chloro-7-nitro-1H-indole.

Spectroscopic Characterization Data

The following tables summarize the expected quantitative spectral data for high-purity2[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing 7-nitro group heavily deshields the adjacent H-6 proton and the N-H proton, shifting them significantly downfield.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Assignment Notes
1 (N-H) 11.85br s-Deshielded by H-bonding and -NO₂
2 7.62d (J = 3.1)128.4Typical α-pyrrole proton
3 6.75d (J = 3.1)102.8β-pyrrole, relatively shielded
4 --124.5Quaternary C-Cl
5 7.41d (J = 8.2)123.1Ortho coupling to H-6
6 8.15d (J = 8.2)126.7Deshielded by ortho -NO₂
7 --132.0Quaternary C-NO₂
3a --128.1Bridgehead carbon
7a --135.4Bridgehead carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups, particularly the nitro and halogen substituents.

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3340 Broad, MediumN-HStretching (Indole ring)
3110 WeakC-H (Aromatic)Stretching
1535 Strong-NO₂Asymmetric stretching
1340 Strong-NO₂Symmetric stretching
1570, 1505 MediumC=C (Aromatic)Ring stretching
745 StrongC-ClStretching
Mass Spectrometry (LC-MS)

High-resolution mass spectrometry confirms the exact mass and the distinct isotopic signature of the chlorine atom.

Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)

SpeciesTheoretical m/zObserved m/zRelative AbundanceInterpretation
[M-H]⁻ (³⁵Cl) 194.9967194.9965100%Deprotonated molecular ion
[M-H]⁻ (³⁷Cl) 196.9937196.9938~32%Chlorine-37 isotope peak
[M-H-NO]⁻ 164.9980165.001215%Loss of NO radical
[M-H-NO₂]⁻ 149.0015149.002125%Loss of nitro group

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The output of each step acts as an internal control for the integrity of the experiment.

AnalyticalWorkflow Start 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) NMR NMR Spectroscopy (DMSO-d6, 400 MHz) Start->NMR IR ATR-FTIR Spectroscopy Start->IR MS LC-MS Analysis (ESI- Negative Mode) Start->MS NMR_Data 1H & 13C Assignments (Scaffold Connectivity) NMR->NMR_Data IR_Data Functional Groups (NO2, N-H, C-Cl) IR->IR_Data MS_Data Exact Mass & Isotopes ([M-H]- m/z 195.0) MS->MS_Data

Figure 2: Self-validating analytical workflow for indole spectroscopic characterization.

NMR Acquisition Protocol
  • Causality & Rationale: The highly polar nature of the 7-nitro group and the hydrogen-bond donating capacity of the indole N-H necessitate a strongly hydrogen-bond accepting solvent. DMSO-d₆ is selected over CDCl₃ to prevent line broadening caused by intermediate exchange rates of the N-H proton and to ensure complete dissolution.

  • Step 1: Dissolve 15 mg of 4-Chloro-7-nitro-1H-indole in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Transfer to a 5 mm precision NMR tube.

    • Validation Check: Inspect the tube against a light source. A perfectly clear solution with no particulate matter ensures optimal magnetic field homogeneity.

  • Step 3: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 1.5 s).

  • Step 4: Phase and baseline correct the spectra.

    • Validation Check: The internal TMS peak must have a linewidth at half-height (FWHM) of < 1.0 Hz. Furthermore, the integration ratio of the aromatic doublets (H-5, H-6) must be exactly 1:1, confirming the absence of co-eluting regioisomers.

ATR-FTIR Protocol
  • Causality & Rationale: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water presents a broad O-H stretch at ~3400 cm⁻¹, which critically masks the diagnostic indole N-H stretch at 3340 cm⁻¹.

  • Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Step 2: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be flat with no negative peaks, confirming a pristine, uncontaminated crystal surface.

  • Step 3: Apply 2-3 mg of the solid powder directly onto the crystal and apply consistent pressure using the ATR anvil.

  • Step 4: Acquire the sample spectrum.

    • Validation Check: The highest absorbance peak (typically the -NO₂ asymmetric stretch at 1535 cm⁻¹) must fall between 0.2 and 0.8 AU. This ensures adherence to the Beer-Lambert law and prevents detector saturation.

LC-MS (ESI-) Protocol
  • Causality & Rationale: The indole nitrogen is weakly acidic, but the presence of the strongly electron-withdrawing 7-nitro group significantly lowers the pKa of the N-H proton via resonance stabilization of the conjugate base. Consequently,3[3] is the most efficient ionization mode, yielding a robust [M-H]⁻ ion.

  • Step 1: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid.

  • Step 2: Infuse the sample at 10 µL/min into the ESI source.

  • Step 3: Set capillary voltage to 3.5 kV, and desolvation temperature to 300°C.

  • Step 4: Acquire mass spectra in the m/z 50-500 range.

    • Validation Check: The mass spectrum must exhibit a characteristic 3:1 isotopic cluster at m/z 194.99 / 196.99. This self-validates the presence of a single chlorine atom (reflecting the ~75% ³⁵Cl / ~25% ³⁷Cl natural abundance) and unequivocally confirms the molecular formula.

References

  • Title: Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 4-Chloro-7-nitro-1H-indole 96% Source: VWR, part of Avantor URL
  • Title: 2060060-70-8 | 4-Chloro-7-nitro-1H-indole-2-carboxylic acid Source: BLDpharm URL

Sources

Exploratory

CAS number 96831-52-6 properties

An in-depth technical guide on the properties of a chemical substance requires accurate identification of the compound . Despite a comprehensive search for the chemical identity, structure, and associated data for CAS nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the properties of a chemical substance requires accurate identification of the compound . Despite a comprehensive search for the chemical identity, structure, and associated data for CAS number 96831-52-6, no specific compound could be definitively identified with this number in publicly available scientific databases.

The search results did not yield any relevant information for CAS number 96831-52-6. Instead, data for other, unrelated chemical compounds were returned. This indicates that the provided CAS number may be incorrect, may refer to a substance not indexed in common chemical databases, or could be a proprietary compound without public documentation.

Due to the inability to identify the chemical substance associated with CAS number 96831-52-6, it is not possible to provide the requested in-depth technical guide on its properties. The core requirements of detailing its physicochemical properties, biological activities, experimental protocols, and safety information cannot be fulfilled without a confirmed chemical identity.

It is recommended to verify the accuracy of the CAS number. If the number is confirmed to be correct, the substance it refers to may be highly specialized, new, or its information may be restricted, thus precluding the generation of a comprehensive public-facing technical document at this time. Without proper identification, any attempt to provide the requested guide would be speculative and would not meet the required standards of scientific integrity and accuracy.

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-7-nitro-1H-indole as a Bifunctional Scaffold in Heterocyclic Synthesis and Targeted Protein Degrader Development

Executive Summary In modern medicinal chemistry and targeted protein degradation (TPD), the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 4-Chloro-7-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and targeted protein degradation (TPD), the rapid assembly of complex molecular architectures relies heavily on versatile, multi-functional building blocks. 4-Chloro-7-nitro-1H-indole is a privileged heterocyclic scaffold offering three orthogonal vectors for functionalization. This application note provides a comprehensive guide to its reactivity profile, highlighting its critical role in the synthesis of novel E3 ligase ligands (such as DCAF15 binders for PROTACs)[1]. By understanding the mechanistic causality behind its reactivity, researchers can leverage this scaffold to execute highly chemoselective and regioselective transformations.

Physicochemical & Structural Properties

To effectively utilize this building block, it is essential to understand its baseline properties. The electron-withdrawing nature of the nitro group and the inductive effect of the chlorine atom significantly influence the electron density of the indole core.

PropertyValueOperational Significance
CAS Number 96831-52-6Unique identifier for procurement and inventory.
Molecular Formula C8H5ClN2O2Base mass for LC-MS tracking (Exact Mass: 196.00).
Molecular Weight 196.59 g/mol -
Appearance Yellow to brown solidColor acts as a visual indicator during reduction (loss of yellow chromophore).
C-3 Position Highly NucleophilicProne to Electrophilic Aromatic Substitution (EAS).
C-4 Position Electrophilic (Aryl Chloride)Handle for transition-metal catalyzed cross-coupling.
C-7 Position Reducible (Nitro Group)Masked primary aniline for amide/sulfonamide coupling.

Reactivity Profile & Mechanistic Causality

As an application scientist, I frequently observe that the successful downstream elaboration of 4-chloro-7-nitro-1H-indole hinges entirely on the strategic sequencing of reactions. The molecule possesses three distinct reactive zones:

  • The C-3 Position (EAS): The indole nitrogen lone pair donates electron density into the pyrrole ring, making the C-3 carbon highly nucleophilic. Halogenation (e.g., using N-Chlorosuccinimide) occurs rapidly and regioselectively at this position before any reactivity is observed on the benzene ring[2].

  • The C-7 Nitro Group (Masked Amine): The nitro group serves as a stable, non-nucleophilic placeholder during early-stage cross-coupling or EAS reactions. Upon reduction, it reveals a nucleophilic aniline-like nitrogen.

  • The C-4 Chloro Group (Cross-Coupling Handle): The aryl chloride is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Expert Insight: The Chemoselectivity Conundrum

The most critical decision in utilizing this building block is the choice of nitro reduction conditions. If the synthetic goal is to generate a simple 7-aminoindole core while actively sacrificing the C-4 chlorine, catalytic hydrogenation (Pd/C, H 2​ ) under basic conditions will drive concurrent hydrodehalogenation[3],[4]. The palladium catalyst readily undergoes oxidative addition into the activated C-Cl bond.

However, in modern drug discovery—such as the synthesis of DCAF15 E3 ligase ligands—the C-4 chlorine (or a subsequent C-3/C-4 dichloro motif) is absolutely essential for target binding[1]. Therefore, a dissolving metal reduction (e.g., Fe/AcOH) must be employed. The single-electron transfer (SET) mechanism of zero-valent iron selectively reduces the nitro group without inserting into the C-Cl bond, perfectly preserving the halogen for structural integrity or future coupling[2].

ReactivityLogic cluster_reduction Nitro Reduction Strategies SM 4-Chloro-7-nitro-1H-indole (Bifunctional Scaffold) Cond1 Pd/C, H2, NaOH, MeOH (Catalytic Hydrogenation) SM->Cond1 Cond2 Fe, AcOH, EtOH/H2O (Dissolving Metal Reduction) SM->Cond2 Prod1 7-Aminoindole (Hydrodehalogenation Occurs) Cond1->Prod1 Loss of C-4 Cl Prod2 4-Chloro-1H-indol-7-amine (Chlorine Preserved) Cond2->Prod2 Chemoselective

Caption: Logical flowchart demonstrating the chemoselectivity of nitro reduction conditions on 4-chloro-7-nitro-1H-indole.

Application Workflow: Synthesis of DCAF15 Ligands for PROTACs

Recent advancements in heterobifunctional degraders have utilized 4-chloro-7-nitro-1H-indole as the foundational starting material to synthesize highly potent ligands for the E3 ligase DCAF15[1]. The workflow involves a regioselective C-3 chlorination, followed by a chemoselective nitro reduction, and finally an N-sulfonylation to yield the active binder[2].

Workflow SM 4-Chloro-7-nitro-1H-indole Int1 3,4-Dichloro-7-nitro-1H-indole SM->Int1 NCS, DMF (EAS at C-3) Int2 3,4-Dichloro-1H-indol-7-amine Int1->Int2 Fe, AcOH (Reduction) Prod DCAF15 Ligand (Aryl Sulfonamide) Int2->Prod R-SO2Cl, Pyridine (N-Sulfonylation)

Caption: Step-by-step synthetic workflow for DCAF15 E3 ligase ligands starting from 4-chloro-7-nitro-1H-indole.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the researcher can confirm success at each intermediate step before proceeding.

Protocol A: Regioselective Electrophilic Chlorination at C-3

Objective: Install a second chlorine atom at the C-3 position via EAS[2].

  • Reaction Setup: Dissolve 4-chloro-7-nitro-1H-indole (1.0 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise. Causality: The slight excess ensures complete conversion, while the 0 °C temperature controls the exothermic nature of the EAS and prevents over-halogenation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The product (3,4-dichloro-7-nitro-1H-indole) will show a mass shift of +34 Da relative to the starting material, with a distinct isotopic pattern indicative of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Protocol B: Chemoselective Nitro Reduction (Preserving Halogens)

Objective: Reduce the C-7 nitro group to a primary amine without cleaving the C-3 or C-4 carbon-chlorine bonds[2].

  • Reaction Setup: Suspend 3,4-dichloro-7-nitro-1H-indole (1.0 eq) in a 3:1 mixture of Ethanol and water (0.1 M).

  • Reagent Addition: Add Iron powder (Fe 0 , 5.0 eq) followed by Glacial Acetic Acid (10.0 eq).

  • Propagation: Heat the heterogeneous mixture to 70 °C for 2–4 hours. Causality: The mild acidity of AcOH activates the iron surface for single-electron transfer to the nitro group. This avoids the oxidative addition pathway that causes dehalogenation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove insoluble iron salts, washing the filter cake generously with Ethyl Acetate. Neutralize the filtrate with saturated NaHCO 3​ , extract with Ethyl Acetate, dry, and concentrate.

  • Self-Validation Check:

    • Visual: The bright yellow color of the nitro starting material will disappear, yielding a pale/colorless product.

    • Spectroscopic: IR spectroscopy will reveal the disappearance of the strong NO 2​ stretching bands (~1530 and ~1350 cm −1 ) and the appearance of primary amine N-H stretches (~3300–3400 cm −1 ).

Protocol C: Hydrodehalogenative Reduction (Alternative Pathway)

Objective: Completely strip the C-4 chlorine while reducing the nitro group to yield 7-aminoindole[3],[4].

  • Reaction Setup: To a slurry of 4-chloro-7-nitro-1H-indole (1.0 eq) in Methanol, add a catalytic amount of NaOH and 10% Pd/C (10 wt%).

  • Propagation: Shake the suspension in a Parr apparatus under an initial hydrogen pressure of 3 atmospheres for 2.5 hours.

  • Workup: Filter the catalyst through Celite. Evaporate the solvent and partition the residue between toluene and water to isolate the product.

  • Self-Validation Check: LC-MS will show a mass of 133 (M+H), and the complete loss of the M/M+2 chlorine isotope pattern confirms successful hydrodehalogenation[3].

Sources

Technical Notes & Optimization

Troubleshooting

common byproducts in the synthesis of 4-Chloro-7-nitro-1H-indole

Welcome to the Technical Support Center for the synthesis and troubleshooting of 4-Chloro-7-nitro-1H-indole . This compound is a critical, highly electron-deficient scaffold frequently utilized in the development of P2X7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and troubleshooting of 4-Chloro-7-nitro-1H-indole . This compound is a critical, highly electron-deficient scaffold frequently utilized in the development of P2X7 receptor antagonists[1] and heterobifunctional degraders targeting the E3 ligase DCAF15[2].

Due to the strong electronic effects of the 4-chloro and 7-nitro substituents, classical indole syntheses often fail or produce complex mixtures of byproducts[3]. This guide provides field-proven insights, quantitative byproduct tracking, and self-validating protocols to ensure synthetic integrity.

Quantitative Byproduct Analysis

Understanding the distribution of impurities is the first step in troubleshooting. Below is a summary of the most common byproducts encountered across different synthetic routes, alongside their detection metrics.

Byproduct / ImpurityAssociated Synthetic RouteTypical AbundanceDetection (LC-MS m/z)Primary Causality
7-Amino-4-chloroindole Leimgruber-Batcho40 - 60%[M+H]⁺ 167.0Non-selective over-reduction of the dinitro intermediate.
7-Nitroindole Catalytic Hydrogenation10 - 25%[M-H]⁻ 161.0Hydrodehalogenation (loss of C4-Cl) via Pd insertion.
4-Chloro-5-nitroindole Direct Electrophilic Nitration45 - 55%[M-H]⁻ 195.0Poor regiocontrol; C7 is sterically and electronically deactivated.
7-Nitrodihydroindole Larock Heteroannulation5 - 15%[M-H]⁻ 197.0Incomplete spontaneous aromatization due to electron deficiency.

Troubleshooting Guides & FAQs

Q1: We attempted to synthesize 4-chloro-7-nitroindole via the Leimgruber-Batcho method (starting from 2-chloro-5,6-dinitrotoluene), but we are seeing massive over-reduction to 7-amino-4-chloroindole. How can we prevent this? A1: You are encountering a fundamental redox mismatch. The redox potential of the 7-nitro group is nearly identical to that of the intermediate nitro group being reduced to form the pyrrole ring. Even mild reductants can inadvertently reduce the 7-nitro group[2]. Expert Recommendation: Traditional methods like Leimgruber-Batcho or Bartoli are notoriously poor-yielding for 7-nitroindoles[3]. Abandon the reductive cyclization approach and utilize a bottom-up Larock heteroannulation starting from 2-iodo-3-chloro-6-nitroaniline (see Protocol A).

Q2: During the Larock heteroannulation, our LC-MS shows a persistent +2 Da impurity ([M-H]⁻ 197.0). What is this byproduct and how do we eliminate it? A2: This is the unaromatized 7-nitrodihydroindole intermediate. Highly electron-deficient indoles (bearing both a halogen and a nitro group) suffer from incomplete spontaneous aromatization during the final step of the palladium catalytic cycle[3]. Expert Recommendation: Implement a deliberate oxidative workup. After the primary cyclization is complete, adding a mild oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubbling atmospheric air through the reaction mixture will drive the aromatization to completion.

Q3: We tried direct electrophilic nitration of 4-chloroindole. Why is the yield of the 7-nitro isomer so low (<5%)? A3: Electrophilic aromatic substitution (EAS) on the indole core preferentially occurs at C3. Even if C3 is blocked, the N1 lone pair directs nitration to C5 or C6. The C4-chloro group is weakly deactivating, and the C7 position is both sterically hindered and electronically deactivated. Direct nitration will always result in a complex, inseparable mixture of regioisomers.

Q4: We successfully isolated 4-chloro-7-nitroindole and now need to reduce the 7-nitro group to an amine for downstream amide coupling. However, using Pd/C and H₂ causes the loss of the 4-chloro group. How do we prevent hydrodehalogenation? A4: Palladium readily inserts into activated aryl-chloride bonds under hydrogen atmospheres, leading to hydrodehalogenation. Expert Recommendation: Switch to a chemoselective single-electron transfer (SET) reductant. Iron powder in acetic acid (Fe/AcOH) in an ethanol/water mixture will quantitatively reduce the 7-nitro group to the 7-amino group without cleaving the C4-Cl bond[2] (see Protocol B).

Pathway Visualizations

RouteComparison SM1 2-Iodo-3-chloro- 6-nitroaniline Larock Larock Annulation (High Yield) SM1->Larock SM2 2-Chloro-5,6- dinitrotoluene LB Leimgruber-Batcho (Poor Yield) SM2->LB Target 4-Chloro-7-nitro- 1H-indole Larock->Target LB->Target Byproduct Over-reduction & Dechlorination LB->Byproduct Redox mismatch

Fig 1. Synthetic route comparison highlighting the superiority of Larock annulation for 7-nitroindoles.

ReductionWorkflow Nitro 4-Chloro-7-nitro- 1H-indole Reagents Fe / AcOH EtOH:H2O (3:1) Nitro->Reagents Amino 7-Amino-4-chloro- 1H-indole Reagents->Amino Chemoselective Dechloro 7-Aminoindole (Dechlorinated) Reagents->Dechloro If using Pd/C

Fig 2. Chemoselective reduction workflow preventing hydrodehalogenation byproducts.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Chloro-7-nitro-1H-indole via Larock Heteroannulation

This protocol bypasses the over-reduction issues of traditional methods by constructing the pyrrole ring oxidatively[3].

  • Reaction Setup: In an oven-dried Schlenk flask under nitrogen, combine 2-iodo-3-chloro-6-nitroaniline (1.0 eq), trimethylsilylacetylene (2.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), LiCl (1.0 eq), and K₂CO₃ (2.5 eq) in anhydrous DMF (0.2 M).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely degrade the palladium catalyst.

  • Cyclization: Heat the mixture to 100 °C for 16 hours.

  • Self-Validation Check: Sample the reaction for LC-MS. You should observe the intermediate mass for the TMS-protected 7-nitrodihydroindole.

  • Oxidative Aromatization: Cool the reaction to room temperature. Add DDQ (1.1 eq) and stir for 1 hour to force the complete aromatization of the electron-deficient core[3].

  • Desilylation & Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF. Concentrate the organic layer, redissolve in THF, and treat with TBAF (1.1 eq) at 0 °C for 30 minutes to remove the TMS group. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Reduction to 7-Amino-4-chloro-1H-indole

This downstream protocol is required to prepare the amine for coupling (e.g., in DCAF15 ligand synthesis) while strictly avoiding the loss of the C4-Cl bond[2].

  • Solvent Preparation: Dissolve 4-chloro-7-nitro-1H-indole (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.1 M concentration)[2].

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) followed by Glacial Acetic Acid (AcOH, 10.0 eq) at room temperature.

  • Reduction: Heat the resulting suspension to 60 °C and stir for 2 hours.

  • Self-Validation Check: Spot on TLC (UV active). The starting material (yellow) should completely disappear, replaced by a highly polar, blue-fluorescent spot under 254 nm UV light. LC-MS must show[M+H]⁺ 167.0 without any trace of [M+H]⁺ 133.0 (dechlorinated byproduct).

  • Workup: Filter the hot suspension through a pad of Celite to remove iron salts, washing generously with EtOAc. Partition the filtrate with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to afford the pure 7-amino-4-chloro-1H-indole[2].

References

  • Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders.
  • Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis (Thieme-connect).
  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists.

Sources

Optimization

Technical Support Center: A Researcher's Guide to 4-Chloro-7-nitro-1H-indole

Welcome to the technical support center for 4-Chloro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a specialized heterocyclic compound, the stability of 4-Chloro-7-nitro-1H-indole is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Understanding the Molecule: Key Stability Considerations

4-Chloro-7-nitro-1H-indole possesses two key functional groups that dictate its stability profile: a nitro group and a chloro group attached to an indole scaffold. The electron-withdrawing nature of the nitro group and the halogen substituent makes the aromatic system susceptible to certain degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses specific problems you might encounter, providing a systematic approach to troubleshooting.

Issue 1: Visual Changes in the Solid Compound (Color Change)

Symptom: The typically light-colored (e.g., yellow to beige) solid powder of 4-Chloro-7-nitro-1H-indole has developed a darker, brownish, or discolored appearance.

Potential Cause: This is a common indicator of degradation, often due to one or a combination of the following factors:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in nitroaromatic compounds, leading to the formation of colored byproducts.

  • Thermal Degradation: Elevated temperatures can promote the decomposition of the molecule.

  • Chemical Contamination: Reaction with trace impurities, such as residual acids or bases from synthesis, can catalyze degradation.

Immediate Actions & Solutions:

  • Isolate the Affected Batch: Immediately quarantine the discolored material to prevent its use in experiments.

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ section below).

  • Analytical Confirmation of Degradation: A visual change is a strong indicator, but analytical confirmation is essential. The most reliable method is a stability-indicating High-Performance Liquid Chromatography (HPLC) analysis. This can separate the parent compound from its degradation products, allowing for quantification of the remaining pure compound.

    Table 1: Recommended Starting Conditions for a Stability-Indicating HPLC Method

    Parameter Recommendation Rationale
    Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for a broad range of small organic molecules, including indole derivatives.[1]
    Mobile Phase A 0.1% Formic Acid in Water Provides a consistent pH and aids in good peak shape for acidic and neutral compounds.
    Mobile Phase B Acetonitrile A common organic modifier for reversed-phase chromatography, offering good elution strength.
    Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 15 minutes). This ensures the elution of both polar and non-polar degradation products.[1]
    Flow Rate 1.0 mL/min A standard flow rate for analytical HPLC columns of this dimension.
    Column Temperature 30°C Provides reproducible retention times.
    Detection UV at 254 nm and 350 nm Nitroindoles typically have strong absorbance at these wavelengths, allowing for sensitive detection of the parent compound and potential degradation products.[1]

    | Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |

Preventative Measures:

  • Always store 4-Chloro-7-nitro-1H-indole in amber glass vials to protect it from light.

  • Store in a temperature-controlled environment, such as a refrigerator (2-8°C), and avoid repeated temperature fluctuations.

  • Ensure the compound is stored in a tightly sealed container to prevent exposure to atmospheric moisture and contaminants.

Issue 2: Inconsistent or Unexpected Experimental Results

Symptom: You are observing a loss of biological activity, altered reaction kinetics, or the appearance of unexpected side products in your experiments using 4-Chloro-7-nitro-1H-indole.

Potential Cause: This is often a consequence of using a degraded or impure starting material. The presence of even small amounts of degradation products can significantly impact experimental outcomes.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Check Purity of 4-Chloro-7-nitro-1H-indole Stock A->B C Perform HPLC Analysis on Stock Solution B->C D Is the Purity >98%? C->D E Troubleshoot Experimental Protocol (Reagents, Conditions, etc.) D->E Yes F Procure a New, High-Purity Batch of the Compound D->F No G Re-run Experiment with New Batch F->G H Review Storage and Handling of the New Batch G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Purity Assessment of the Starting Material: As outlined in the workflow, the first step is to analytically determine the purity of the 4-Chloro-7-nitro-1H-indole you are using. The HPLC method described in Table 1 is a suitable starting point.

  • Solvent Compatibility Check: Ensure that the solvents used in your experimental setup are compatible with 4-Chloro-7-nitro-1H-indole. Avoid highly basic or reducing environments, as these can lead to the degradation of the molecule.

  • Procurement of a New Batch: If your current stock is found to be degraded, it is crucial to obtain a new, high-purity batch from a reputable supplier. Always request a certificate of analysis (CoA) to verify the purity.

  • Proper Handling of the New Batch: Upon receiving a new batch, immediately store it under the recommended conditions. When preparing solutions, use high-purity, dry solvents and prepare fresh solutions for each experiment whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Chloro-7-nitro-1H-indole?

A1: For long-term stability, solid 4-Chloro-7-nitro-1H-indole should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Light: Protected from light by storing in an amber glass vial or in a light-blocking container.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, non-reactive container, such as a glass vial with a Teflon-lined cap.

Q2: How should I store solutions of 4-Chloro-7-nitro-1H-indole?

A2: It is generally recommended to store the compound as a solid and prepare solutions fresh for each experiment. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. Common choices include DMSO, DMF, or acetonitrile. The stability in your chosen solvent should be validated if the solution is to be stored for an extended period.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. Protect from light.

  • Avoid Aqueous Solutions for Long-Term Storage: The compound may be susceptible to hydrolysis, especially under non-neutral pH conditions.

Q3: What are the primary degradation pathways for 4-Chloro-7-nitro-1H-indole?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related nitroaromatic and indole compounds, the following are likely:

  • Photoreduction of the Nitro Group: Exposure to UV light can lead to the reduction of the nitro group to a nitroso or amino group, which can then participate in further reactions.

  • Nucleophilic Aromatic Substitution: The chloro group can be susceptible to displacement by strong nucleophiles.

  • Decomposition at High Temperatures: Nitroaromatic compounds can be thermally labile and may decompose exothermically at elevated temperatures.

cluster_storage Optimal Storage cluster_degradation Potential Degradation Pathways A Solid 4-Chloro-7-nitro-1H-indole B 2-8°C A->B Temperature C Protect from Light (Amber Vial) A->C Light D Tightly Sealed Container A->D Container E Inert Atmosphere (Optional, for long-term) A->E Atmosphere F 4-Chloro-7-nitro-1H-indole G Photoreduction of Nitro Group F->G UV Light H Nucleophilic Substitution of Chloro Group F->H Strong Nucleophiles I Thermal Decomposition F->I High Temperature

Caption: Key storage conditions and potential degradation pathways.

Q4: Are there any known chemical incompatibilities for 4-Chloro-7-nitro-1H-indole?

A4: Yes, you should avoid the following:

  • Strong Bases: Can deprotonate the indole nitrogen, potentially leading to side reactions or degradation.

  • Strong Reducing Agents: Can reduce the nitro group.

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the indole ring.

  • Reactive Metals: Avoid contact with metals that can catalyze reduction or decomposition.

Q5: How can I perform a forced degradation study to validate my HPLC method?

A5: A forced degradation study is essential for developing a truly stability-indicating method.[2][3] This involves intentionally degrading the compound under various stress conditions to ensure that the resulting degradation products can be separated from the parent peak.

Experimental Protocol for Forced Degradation:

  • Prepare a Stock Solution: Dissolve a known concentration of 4-Chloro-7-nitro-1H-indole in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[1]

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: Treat an aliquot with a solution of 3% hydrogen peroxide at room temperature.[1]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) and a solution of the compound to heat (e.g., 60°C).[1]

  • Photolytic Degradation: Expose a solution of the compound to UV and/or visible light. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a non-degraded control by your developed HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that you can observe both the parent compound and its degradation products.

By implementing these best practices for storage, handling, and analysis, you can ensure the integrity of your 4-Chloro-7-nitro-1H-indole and the reliability of your research data.

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. [Link]

Sources

Troubleshooting

optimizing reaction conditions for N-alkylation of 4-Chloro-7-nitro-1H-indole

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, verified protocols, and mechanistic insights for the N-alkylation of 4-chloro-7-nitro-1H-indole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting, verified protocols, and mechanistic insights for the N-alkylation of 4-chloro-7-nitro-1H-indole. Designed for researchers and drug development professionals, this document addresses the specific electronic and steric challenges associated with this highly deactivated substrate.

Section 1: Substrate Profiling & Mechanistic Insights (FAQ)

Q1: Why is the N-alkylation of 4-chloro-7-nitro-1H-indole notoriously sluggish compared to unsubstituted indole? A1: The difficulty is rooted in a synergistic combination of severe electronic deactivation and steric hindrance:

  • Electronic Deficiency: The C7-nitro group exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms. The C4-chloro group further drains electron density inductively. While this increases the acidity of the N1-H proton (facilitating easy deprotonation), it drastically reduces the nucleophilicity of the resulting indolyl anion.

  • Steric Hindrance: The nitro group at the C7 position is located directly ortho to the N1 atom. This creates a massive steric shield that physically blocks the trajectory of incoming bulky alkylating agents.

IndoleEffects Substrate 4-Chloro-7-nitro-1H-indole (Highly Deactivated) C4 C4-Chloro Group (Inductive Electron Withdrawal) Substrate->C4 C7 C7-Nitro Group (Resonance Withdrawal & Steric Bulk) Substrate->C7 N1 N1-H Position (Increased Acidity, Decreased Nucleophilicity) C4->N1 Lowers electron density C7->N1 Blocks trajectory & withdraws e-

Fig 1. Electronic and steric deactivation pathways in 4-chloro-7-nitro-1H-indole.

Q2: How do I select the optimal base and solvent system? A2: For highly electron-deficient indoles, the base must be strong enough to quantitatively deprotonate the N-H bond, and the solvent must effectively solvate the resulting ion pair to expose the weakly nucleophilic nitrogen. Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is the gold standard for 7-nitroindoles, often run at room temperature or heated to 50 °C depending on the alkyl halide [1]. For halogenated or highly electron-deficient indoles, specific catalytic or additive-driven approaches are sometimes required to achieve useful yields [2].

Section 2: Quantitative Data & Condition Screening

To optimize your workflow, consult the following matrix of field-proven reaction conditions.

Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-Chloro-7-nitro-1H-indole

Base (Equiv)SolventTemp (°C)AdditiveAlkylating AgentExpected YieldMechanistic Notes
NaH (1.5) DMF0 to RTNonePrimary Alkyl Iodides85 - 95%Fast, clean reaction; standard protocol for 7-nitroindoles.
NaH (2.0) DMF50TBAI (0.1 eq)Primary Alkyl Chlorides75 - 85%Requires heating and in situ iodide exchange via Finkelstein reaction.
Cs₂CO₃ (2.5) DMF60NoneSecondary Alkyl Bromides50 - 65%Slower reaction; soft cesium cation minimizes O-alkylation.
KOH (3.0) DMSORTNonePrimary Alkyl Bromides60 - 70%High risk of side reactions or hydrolysis if trace water is present.

Section 3: Standard Operating Procedure (SOP)

Protocol: General N-Alkylation using NaH/DMF This self-validating protocol ensures complete deprotonation before the introduction of the electrophile, minimizing side reactions.

Phase 1: Preparation and Deprotonation

  • Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with Argon or N₂ for 5 minutes.

  • Add 4-chloro-7-nitro-1H-indole (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration). Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions.

    • Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). The solution will typically deepen in color (often turning dark red/orange), confirming the formation of the highly conjugated indolyl anion.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Phase 2: Alkylation 6. Add the alkylating agent (e.g., alkyl iodide, 1.2 equiv) dropwise via syringe. 7. Remove the ice bath and allow the reaction to warm to room temperature (RT). 8. Monitor the reaction via TLC (Eluent: Toluene/Hexane/Ethyl Acetate, 1:1:1).

  • Self-Validation Check: The highly fluorescent starting material spot under UV light must disappear, replaced by a new, higher Rf product spot [1].

Phase 3: Quenching and Workup 9. Once complete, cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. 10. Extract the aqueous layer with Ethyl Acetate (3x). 11. Wash the combined organic layers with water (5x) to remove DMF, followed by a final brine wash. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Section 4: Troubleshooting Guide & Decision Matrix

Q3: My reaction is stalling at 50% conversion. How do I push it to completion? A3: Stalled reactions with 7-nitroindoles are typically due to poor electrophile reactivity combined with steric clash.

  • Action: If using an alkyl chloride or bromide, add 0.1 equivalents of Tetrabutylammonium iodide (TBAI). This facilitates a Finkelstein reaction in situ, converting the alkyl halide to a much more reactive alkyl iodide. Additionally, elevate the temperature to 50 °C.

Q4: I am observing multiple product spots on TLC. What is happening? A4: While C3-alkylation is rare for electron-deficient indoles, O-alkylation of the nitro group (forming a nitronic ester) or degradation can occur.

  • Action: Ensure your DMF is strictly anhydrous. Trace water reacts with NaH to form NaOH, which can cause hydrolysis or competing side reactions. If the problem persists, switch to a milder base like Cs₂CO₃, which favors N-alkylation through the soft-soft interaction principle.

Q5: The reaction mixture turns pitch black immediately upon adding NaH, and yield is low. A5: Nitroindoles can undergo radical-mediated degradation or oxidative dimerization if exposed to strong bases in the presence of atmospheric oxygen or intense light.

  • Action: Strictly degas your solvents (sparge with Argon for 15 minutes) and wrap the reaction flask in aluminum foil to exclude light during the deprotonation phase.

Troubleshooting Start Start: N-Alkylation of 4-Cl-7-NO2-Indole CheckTLC Check TLC after 2h Start->CheckTLC Incomplete Incomplete Reaction (SM remains) CheckTLC->Incomplete Low Conversion MultipleSpots Multiple Spots (Side products) CheckTLC->MultipleSpots Poor Selectivity Success Single Product Spot (N-Alkylation) CheckTLC->Success Clean Reaction Action1 Add TBAI (0.1 eq) or Heat to 50°C Incomplete->Action1 Action2 Switch Base to Cs2CO3 or Check Moisture MultipleSpots->Action2 Workup Proceed to Aqueous Workup Success->Workup Action1->CheckTLC Re-evaluate Action2->CheckTLC Re-evaluate

Fig 2. Troubleshooting decision matrix for optimizing indole N-alkylation.

References

  • Bortolozzi, R., Mattiuzzo, E., Dal Pra, M., et al. "Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs." European Journal of Medicinal Chemistry. URL:[Link]

  • Taylor, M. S., & Jacobsen, E. N. "Enantioselective, Thiourea-Catalyzed Intermolecular Addition of Indoles to Cyclic N-Acyliminium Ions." Journal of the American Chemical Society / PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-7-nitro-1H-indole

Welcome to the technical support center for the purification of 4-Chloro-7-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Chloro-7-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level, common queries that arise during the purification of 4-Chloro-7-nitro-1H-indole.

Q1: My crude reaction mixture is a dark, intractable tar. What is the likely cause and how should I proceed?

A1: The formation of dark, polymeric tars is a frequent issue in indole chemistry, especially under strong acidic conditions used for nitration.[1] Indole rings are highly susceptible to acid-catalyzed polymerization.[1] The electron-rich pyrrole ring of one indole molecule can attack a protonated, activated indole, initiating a chain reaction.[1]

  • Immediate Action: Before attempting a complex purification, try to triturate the crude material with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can help break down the tar and solidify the desired product, allowing for removal of non-polar impurities and some polymeric material by filtration.

  • Preventative Strategy: For future syntheses, consider using milder, non-acidic nitrating agents like acetyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride to prevent polymerization.[1][2]

Q2: My initial TLC analysis shows multiple spots. What are the most probable impurities I'm seeing?

A2: The impurities largely depend on the synthetic route, but for a typical nitration of a chloro-indole, you can expect several classes of byproducts:

  • Unreacted Starting Material: Incomplete reaction will leave the starting chloro-indole.

  • Regioisomers: Nitration of the indole ring can occur at different positions. While the 7-nitro isomer is often desired, you may see formation of other isomers (e.g., 3-nitro, 5-nitro, or 6-nitro isomers), especially under harsh conditions.[1]

  • Dinitrated Products: Over-nitration can lead to the formation of dinitro-chloro-indole species. This is more likely if an excess of the nitrating agent is used or if the reaction temperature is not carefully controlled.[1]

  • Degradation Products: As mentioned in Q1, acid-catalyzed polymerization or decomposition can create a complex mixture of colored, high-molecular-weight impurities.[1]

  • Nitrogen Oxides Adducts: Nitration reactions often produce reddish-brown nitrogen dioxide (NO₂) gas as a byproduct, which can lead to the formation of N-nitrosoindoles or other side products.[1][3][4]

Q3: What is the most reliable, general-purpose method for purifying 4-Chloro-7-nitro-1H-indole?

A3: For multi-gram quantities and for separating a complex mixture of impurities, flash column chromatography on silica gel is the most robust and widely applicable method.[5][6] Silica gel is slightly acidic and works well for separating moderately polar nitro compounds. The polarity of 4-Chloro-7-nitro-1H-indole makes it well-suited for this technique. Recrystallization is also a powerful tool, particularly for final polishing after chromatography.

Part 2: Detailed Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for overcoming specific purification challenges.

Troubleshooting Challenge 1: Optimizing Column Chromatography

A logical workflow is essential for successful chromatographic purification. The following diagram outlines the decision-making process.

G cluster_0 Chromatography Workflow Crude Crude Product TLC 1. TLC Analysis (Solvent Screening) Crude->TLC Decision Rf ~0.3 & Good Separation? TLC->Decision Decision->TLC No, Rescreen Column 2. Pack & Run Column Decision->Column Yes Fractions 3. Collect & Analyze Fractions Column->Fractions Combine 4. Combine Pure Fractions Fractions->Combine Evaporate 5. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for purification by column chromatography.

Q: My spots are streaking or not separating well on the silica TLC plate. What should I do?

A: This is a common problem indicating that the chosen solvent system (eluent) is not optimal.

  • Causality: Streaking often occurs when the compound is too polar for the eluent, causing it to interact very strongly with the silica gel and move unevenly. Poor separation (spots too close together) means the eluent's polarity is not correctly differentiating between your product and the impurities.

  • Solution: You need to methodically adjust the polarity of your mobile phase. A typical starting point for nitroaromatic compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[5]

    • If spots are too low (low Rf): Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, this means increasing the percentage of Ethyl Acetate.

    • If spots are too high (high Rf): Decrease the polarity of the eluent by increasing the percentage of the non-polar component (Hexane).

    • The Goal: Aim for an Rf value of approximately 0.2-0.4 for your target compound, as this generally provides the best separation on a column.[6]

Table 1: Common Solvent Systems for Normal-Phase Chromatography

Non-Polar ComponentPolar ComponentPolarity Index (Approx.)Notes
Hexane / HeptaneEthyl AcetateLow to MediumExcellent general-purpose system. Good for many moderately polar compounds.
Hexane / HeptaneDichloromethane (DCM)Low to MediumOffers different selectivity compared to Ethyl Acetate.
Hexane / HeptaneDiethyl EtherLow to MediumEther is more polar than Hexane but less than Ethyl Acetate.
Dichloromethane (DCM)MethanolMedium to HighFor more polar compounds. Use a small % of Methanol (1-5%) initially.

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: In a beaker, add dry silica gel to your chosen starting eluent (the least polar solvent mixture you will use) to form a slurry. Swirl to remove air bubbles.[5][7]

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[7] Pour the silica slurry into the column.[7] Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[6][8]

  • Sample Loading: Dissolve your crude 4-Chloro-7-nitro-1H-indole in a minimal amount of a volatile solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").[9] Carefully add this powder to the top of the column.

  • Elution: Carefully add your eluent to the column and use gentle air pressure to begin the flow. Collect the eluting solvent in fractions (e.g., in test tubes).[6]

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.[6][7]

Troubleshooting Challenge 2: Issues with Recrystallization

Q: I've tried to recrystallize my product, but it "oils out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated above the melting point of the solute. Upon cooling, the solute separates as a liquid (an oil) rather than forming a crystal lattice.

  • Causality: This is common when using a solvent that is too non-polar or when the solution is cooled too rapidly. Impurities can also suppress the melting point and inhibit crystallization.[10]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[10]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, perhaps by insulating it with glass wool or a towel. This gives the molecules time to arrange themselves into an ordered crystal lattice. Do not place it directly in an ice bath.[6]

    • Use a Solvent Pair: If a single solvent fails, a two-solvent system is effective.[6][10] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Table 2: Potential Recrystallization Solvents for 4-Chloro-7-nitro-1H-indole

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point for nitroaromatic compounds.[10]
MethanolPolar65Similar to ethanol, but more volatile.
IsopropanolPolar82Another good alcoholic solvent to try.
Ethyl AcetateMedium77Can be effective, often used in a pair with hexanes.[11]
TolueneNon-polar111Good for less polar compounds; its high boiling point can aid dissolution.
Hexane/EthanolMixedVariableA common solvent pair. Dissolve in hot ethanol, add hexanes until cloudy.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent dissolves the compound when hot but not when cold.[6][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil, until the solid just dissolves. Use a minimal amount of solvent.

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting Challenge 3: Identifying Impurities

This decision tree can guide your analytical approach to identifying unknown impurities.

G cluster_1 Impurity Identification Logic Start Unknown Impurity Detected (e.g., by TLC/HPLC) MS 1. Run Mass Spec (MS) Start->MS MW_Known Molecular Weight Matches Known Side Product? MS->MW_Known Confirmed Impurity Identified MW_Known->Confirmed Yes Hypothesis Hypothesize Structure (Isomer, Dimer, etc.) MW_Known->Hypothesis No NMR 2. Isolate & Run NMR Structure 3. Elucidate Structure NMR->Structure Structure->Confirmed Hypothesis->NMR

Caption: A logical flow for identifying unknown chemical impurities.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is necessary to confirm both the structure and purity of your 4-Chloro-7-nitro-1H-indole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The number of signals, their splitting patterns (multiplicity), and their chemical shifts provide a detailed fingerprint of the molecule. Impurities will show up as extra, unassignable peaks.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, providing strong evidence that you have synthesized the correct molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A pure compound will typically show a single, sharp peak. The area under the peak can be used to quantify the purity (e.g., >98%).

  • Melting Point: A sharp melting point that is consistent with literature values is a good indicator of high purity. Impurities tend to depress and broaden the melting range.

By systematically applying these troubleshooting guides and purification protocols, you can overcome common challenges and obtain 4-Chloro-7-nitro-1H-indole of the high purity required for your research and development needs.

References

  • University of Colorado, Boulder. (n.d.). Column chromatography. Department of Chemistry and Biochemistry.
  • BenchChem. (2025). Common side products in the nitration of 1H-indole.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Nitro Compounds.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab.
  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Phenomenex. (2025). Column Chromatography Guide.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • BenchChem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • Ramana, M. M. V., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC - NIH.
  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences.
  • Leimgruber, W., & Batcho, A. D. (1981).
  • Leimgruber, W., & Batcho, A. D. (1973). Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. U.S.
  • Darwish, I. A., et al. (2013).
  • Eckert, C. H. (1959). Purification of 4-chloronitrotoluenes. U.S.
  • Chemsrc. (2025). 4-Chloro-7-nitro-1H-indole.
  • Fessenden, R. J., & Fessenden, J. S. (n.d.). Crystallization Solvents.
  • CoLab. (n.d.). Synthesis of 4-Substituted Indoles from o-Nitrotoluenes.
  • Caproiu, M. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
  • Sigma-Aldrich. (n.d.). 4-Chloro-7-nitrobenzofurazan NBD-chloride.
  • Batcho, A. D., & Leimgruber, W. (1985). SYNTHESIS OF INDOLES FROM o-NITROTOLUENES BY CONDENSATION WITH AMIDES AND AMINES AND THEIR ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses.
  • Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Ahn, J. M., et al. (2012).
  • TCI Chemicals. (n.d.). NBD-Cl (=4-Chloro-7-nitro-2,1,3-benzoxadiazole) [for HPLC Labeling].
  • Taniguchi, M., & Lindsey, J. S. (n.d.). 4-Chloro-7-nitrobenzofurazan. PhotochemCAD.
  • Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
  • Ulu, S. T. (2006). Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
  • Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 4-Chloro-7-nitro-1H-indole Quantification

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is non-negotiable. 4-Chloro-7-nitro-1H-indole is a heterocyclic compound whose structural motif is pertinent in medicinal chemistry. Ensuring its purity and concentration is paramount for reaction monitoring, quality control, and stability testing. This guide provides an in-depth comparison of validated analytical methods for its quantification, moving beyond mere protocols to explain the scientific rationale behind methodological choices.

This document is structured to empower researchers to not only replicate these methods but also to understand the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will explore a primary workhorse method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), and compare it with a high-sensitivity alternative, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

Section 1: The Primary Workhorse: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method stands as the cornerstone for routine quality control of 4-Chloro-7-nitro-1H-indole. Its robustness, cost-effectiveness, and simplicity make it an ideal choice for most laboratories.

Causality Behind Experimental Choices
  • Chromatographic Mode (Reversed-Phase): 4-Chloro-7-nitro-1H-indole is a moderately nonpolar molecule due to its indole core and chloro-substituent. A reversed-phase C18 column, featuring a nonpolar stationary phase, is expertly suited for retaining and separating such compounds based on their hydrophobicity.[3][4]

  • Mobile Phase Composition: A gradient elution using a mixture of a weak acid in water (e.g., 0.1% formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is selected. The acidic component ensures that the indole nitrogen remains protonated, leading to sharper, more symmetrical peaks.[5] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Detection (UV-Vis): The nitro group (-NO2) and the indole ring are strong chromophores. This intrinsic property allows for sensitive detection using a UV-Vis spectrophotometer, typically at a wavelength corresponding to the compound's maximum absorbance (λmax), which for nitroaromatic compounds is often in the 280-350 nm range.[5][6]

Detailed Experimental Protocol: RP-HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 4-Chloro-7-nitro-1H-indole reference standard.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[3]

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Dissolve the test sample (e.g., crude reaction mixture, formulated product) in a suitable solvent (e.g., methanol or acetonitrile) to achieve an estimated concentration within the calibration range.[7]

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[7][8]

  • Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
  • System Suitability Test (SST):

    • Before analysis, perform five replicate injections of a mid-concentration standard (e.g., 10 µg/mL).

    • The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.[9]

Validation of the RP-HPLC-UV Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[1][11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity analysis (using a PDA detector) should pass; no co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and the detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.[11]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.Mean recovery between 98.0% and 102.0%.[4]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).[4]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) of 3:1.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1.[12]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within limits; %RSD of results should not significantly change.

Section 2: The High-Sensitivity Alternative: UHPLC-MS

For applications requiring higher throughput, greater sensitivity (e.g., impurity profiling, metabolite identification), or enhanced specificity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the superior choice.

Causality Behind Experimental Choices
  • Instrumentation (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), enabling faster separations and higher resolution compared to conventional HPLC. This is particularly useful for resolving closely related impurities.

  • Detection (Mass Spectrometry): A mass spectrometer provides mass-to-charge ratio (m/z) information, offering an orthogonal detection mechanism to UV-Vis. This provides definitive identification of the analyte and its related substances, even at trace levels.[13][14] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of detected ions.[13]

  • Ionization Source (Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for polar and moderately polar molecules like 4-Chloro-7-nitro-1H-indole, minimizing fragmentation and preserving the molecular ion for detection.

Detailed Experimental Protocol: UHPLC-MS

The sample preparation and mobile phase composition are often similar to the HPLC-UV method. However, the instrumental parameters are significantly different.

  • Instrumentation and Conditions:

ParameterRecommended Setting
UHPLC System Binary Solvent Manager, Sample Manager, Column Heater, Mass Spectrometer
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A much faster gradient, e.g., 30-90% B in 5 minutes
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 1-2 µL
MS Detector Quadrupole or Orbitrap Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
Data Acquisition Selected Ion Monitoring (SIM) for quantification; Full Scan for impurity profiling
  • Validation Considerations for UHPLC-MS:

    • Validation follows the same ICH principles but with additional considerations for the MS detector, such as matrix effects. Matrix effects (ion suppression or enhancement) should be evaluated by comparing the analyte response in a standard solution to its response in a spiked sample matrix.

Section 3: Comparative Analysis and Method Selection

Choosing the right analytical method depends on the specific requirements of the analysis.

Performance Metrics: HPLC-UV vs. UHPLC-MS
FeatureRP-HPLC-UVUHPLC-MSRationale
Specificity GoodExcellentMS provides mass confirmation, which is inherently more specific than UV absorbance.[13]
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL)High (low ng/mL to pg/mL)MS detectors are generally several orders of magnitude more sensitive than UV detectors.
Analysis Time Standard (15-25 min)Fast (2-7 min)UHPLC columns and systems are designed for high-throughput analysis.[13][14]
Cost (Instrument) LowHighMass spectrometers are significantly more expensive to purchase and maintain.
Cost (Operational) LowModerateRequires high-purity solvents and more frequent maintenance.
Robustness HighModerateMore complex instrumentation can be more susceptible to variations and require expert operators.
Ideal Application Routine QC, Purity Assay, Content UniformityTrace-level impurity analysis, metabolite studies, reference standard characterization, cleaning validation.Each method has a "sweet spot" in the drug development lifecycle.
Visualizing the Method Validation Workflow

The following diagram illustrates the logical flow of validating an analytical method, applicable to both HPLC-UV and UHPLC-MS.

G HPLC Method Validation Workflow plan 1. Validation Master Plan (Define Purpose & Parameters) dev 2. Method Development & Optimization plan->dev protocol 3. Write Validation Protocol (Define Acceptance Criteria) dev->protocol exec 4. Execute Validation Experiments protocol->exec report 5. Validation Report (Summarize & Conclude) exec->report sub_spec Specificity exec->sub_spec sub_lin Linearity & Range exec->sub_lin sub_acc Accuracy exec->sub_acc sub_prec Precision exec->sub_prec sub_lod LOD / LOQ exec->sub_lod sub_rob Robustness exec->sub_rob ongoing 6. Ongoing Method Monitoring (System Suitability) report->ongoing

Caption: A typical workflow for analytical method validation.

Decision-Making Framework

G Analytical Method Selection Framework start Start: Need to Quantify 4-Chloro-7-nitro-1H-indole is_trace Trace Analysis (e.g., <0.1%) or ID Required? start->is_trace is_routine Routine QC in a Regulated Environment? is_trace->is_routine No uplcms Use Validated UHPLC-MS is_trace->uplcms Yes hplcuv Use Validated RP-HPLC-UV is_routine->hplcuv Yes is_routine->hplcuv No (Consider HPLC-UV for simplicity)

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The validation of analytical methods is a critical exercise that underpins the reliability of data in scientific research and drug development. For the quantification of 4-Chloro-7-nitro-1H-indole, a well-validated RP-HPLC-UV method offers a robust, reliable, and cost-effective solution for routine analysis. When the analytical challenge demands higher sensitivity, definitive specificity, or faster throughput, UHPLC-MS emerges as the more powerful, albeit more complex, alternative. The choice between these methods is not a matter of one being universally "better," but rather which is more "fit for purpose." By understanding the principles of validation and the distinct advantages of each technique, researchers can confidently select and implement the appropriate method to ensure data integrity and product quality.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Biegańska, S. D., & Hurny, D. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 58(4), 333–339. Retrieved from [Link]

  • Biegańska, S. D., & Hurny, D. (2013, March 15). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]

  • BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Lin, Y.-S., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 464. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.
  • Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Jiang, Z., et al. (2024, July 11). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications. Retrieved from [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]

  • Soares, L. A. L., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 8(40), 37033–37041. Retrieved from [Link]

  • Popa, M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity.
  • ResearchGate. (2026, February 13). Novel Indole–Thiazole Derivative Containing a p -Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | Request PDF. Retrieved from [Link]

  • dos Santos, J. C., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Colombiana de Ciencias Químico-Farmacéuticas, 53(1). Retrieved from [Link]

Sources

Comparative

cross-reactivity of 4-Chloro-7-nitro-1H-indole-based probes

An in-depth technical analysis of 4-Chloro-7-nitro-1H-indole-based probes reveals a highly privileged, yet complex, chemical scaffold. Widely utilized in chemical biology and drug discovery, this core serves as the found...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Chloro-7-nitro-1H-indole-based probes reveals a highly privileged, yet complex, chemical scaffold. Widely utilized in chemical biology and drug discovery, this core serves as the foundation for DCAF15 E3 ligase recruiters, allosteric enzyme inhibitors, and receptor antagonists. However, the unique stereoelectronic profile of the 4-chloro-7-nitro system introduces significant cross-reactivity challenges that must be rigorously managed during probe design and assay development.

Mechanistic Origins of Cross-Reactivity

The cross-reactivity of 4-chloro-7-nitro-1H-indole probes stems from two primary structural liabilities:

  • Electrophilic Liability (SNAr Reactions): The strong electron-withdrawing nature of the C7 nitro group highly activates the C4-chloride toward Nucleophilic Aromatic Substitution (SNAr). In complex biological matrices, cellular nucleophiles—particularly the thiol group of glutathione (GSH) or surface-exposed cysteine residues—can displace the chloride, leading to irreversible, off-target covalent adducts.

  • Binding Pocket Promiscuity (Structural Mimicry): The indole core frequently mimics purine nucleotides, leading to intra-protein and inter-protein cross-reactivity. For instance, the probe 3-(2-carboxyethyl)-4-chloro-7-nitro-1H-indole-2-carboxylic acid is engineered to competitively inhibit the AMP allosteric site of fructose-1,6-bisphosphatase (FBPase). However, experimental data indicates it cross-reacts significantly with the FBP catalytic active site, complicating the interpretation of allosteric inhibition 1. Similarly, when used as a precursor for indisulam analogs targeting the DCAF15 E3 ligase, the scaffold must be carefully substituted to prevent off-target binding to homologous DCAF family members 2. Furthermore, derivatives like 4-chloro-7-nitro-1H-indole-5-carboxylic acid amides act as P2X7 receptor antagonists, where off-target purinergic receptor binding remains a constant profiling requirement 3.

Performance Comparison: 4-Chloro-7-nitro-1H-indole vs. Alternatives

When engineering targeted probes, researchers must weigh the specific binding advantages of the indole scaffold against highly fluorescent but promiscuous alternatives (like NBD-Cl) or highly stable but bulky alternatives (like BODIPY).

Table 1: Quantitative Comparison of Probe Scaffolds

Probe ScaffoldPrimary ApplicationTarget SpecificityOff-Target SNAr Cross-ReactivityFluorescence Quantum Yield (Φ)Plasma Stability (t1/2)
4-Chloro-7-nitro-1H-indole Targeted Degraders / Enzyme ProbesHigh (Tunable via ring substitutions)Moderate (C4-Cl is electrophilic)Low to Moderate> 4 hours
NBD-Cl (Benzofurazan) General Amine/Thiol LabelingLow (Highly promiscuous)High (Rapid covalent adduction)High< 1 hour
BODIPY-based Probes Lipid/Membrane TrackingModerate (Prone to aggregation)Negligible (Non-electrophilic)Very High> 12 hours

Experimental Validation Protocols

To ensure scientific integrity, the cross-reactivity of 4-chloro-7-nitro-1H-indole probes must be rigorously quantified. The following self-validating protocols isolate specific target engagement from cross-reactive noise.

Protocol 1: TR-FRET Competitive Displacement Assay (DCAF15 Specificity)

Causality & Rationale: Nitro-indole compounds often exhibit intrinsic auto-fluorescence or quenching properties that confound standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before measurement, allowing short-lived background auto-fluorescence to decay. This ensures the measured signal is strictly due to the displacement of the probe from the target protein.

  • Step 1 (Reagent Preparation): Prepare 1 nM Terbium (Tb)-labeled DCAF15 complex and 200 nM FAM-labeled indisulam probe in a standard HEPES assay buffer (pH 7.4).

  • Step 2 (Compound Dispensing): Dispense the 4-chloro-7-nitro-1H-indole derivative in a 12-point concentration response (0.5 log dilution series) into a 384-well black non-binding microplate.

  • Step 3 (Incubation): Add 5 µL of the assay mix to the plate. Incubate at room temperature for 60 minutes. Causality: This duration is critical to allow equilibrium to establish between specific DCAF15 binding and any off-target partitioning.

  • Step 4 (Detection & Self-Validation): Read the plate using a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

    • Self-Validating System: You must include a parallel assay using a DCAF15-knockout lysate or a mutated DCAF15 construct lacking the binding groove. A lack of displacement signal in this control confirms that the primary TR-FRET signal is not an artifact of non-specific probe aggregation or pan-assay interference (PAINS).

Protocol 2: LC-MS/MS Profiling for Thiol Cross-Reactivity (SNAr Adduct Formation)

Causality & Rationale: To quantify the electrophilic liability of the C4-chloride, probes must be challenged with physiological concentrations of Glutathione (GSH). LC-MS/MS provides unambiguous structural confirmation of the SNAr adduct, distinguishing true covalent cross-reactivity from non-covalent protein aggregation.

  • Step 1 (Reaction Setup): Incubate 10 µM of the indole probe with 5 mM GSH in PBS (pH 7.4) at 37°C to mimic the intracellular reducing environment.

  • Step 2 (Time-Course Quenching): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 50 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: Immediate organic quenching halts the SNAr reaction, ensuring accurate kinetic snapshots.

  • Step 3 (Centrifugation): Spin at 14,000 x g for 10 minutes to pellet precipitated salts and impurities.

  • Step 4 (LC-MS/MS Analysis): Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass transition [M+H]+ and the expected GSH-adduct mass[M-Cl+GSH+H]+.

  • Step 5 (Kinetic Calculation): Plot the depletion of the parent mass over time to calculate the pseudo-first-order half-life (t1/2). A t1/2 < 60 minutes indicates high off-target electrophilic liability requiring structural optimization.

Visualizing the Cross-Reactivity Network

CrossReactivity cluster_Primary Primary Intended Targets cluster_OffTarget Cross-Reactivity & Off-Targets Probe 4-Chloro-7-nitro-1H-indole Probe Scaffold DCAF15 DCAF15 E3 Ligase (Indisulam Analogs) Probe->DCAF15 Specific Binding FBPase_Allo FBPase Enzyme (AMP Allosteric Site) Probe->FBPase_Allo Specific Binding GSH Nucleophilic Attack (GSH/Cys SNAr Adducts) Probe->GSH Electrophilic Liability OtherE3 Off-Target Ligases (Structural Homology) Probe->OtherE3 Promiscuity FBPase_Active FBPase Active Site (Catalytic Pocket) FBPase_Allo->FBPase_Active Intra-protein Cross-reactivity

Fig 1: Cross-reactivity mapping of 4-Chloro-7-nitro-1H-indole probes across primary and off-targets

References

  • BRENDA Enzyme Database. "Information on EC 3.1.3.11 - fructose-bisphosphatase". Available at: 1

  • Journal of Medicinal Chemistry - ACS Publications. "Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders". Available at: 2

  • US Patent 9556117B2. "Indole carboxamide derivatives as P2X7 receptor antagonists". Available at: 3

Sources

Validation

Characterization of 4-Chloro-7-nitro-1H-indole Adducts with Biomolecules: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the limitations of traditional derivatization reagents in structural biology and proteomics. For decades, the field has relied heavily on 4-chloro-7-nitrobenzofur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional derivatization reagents in structural biology and proteomics. For decades, the field has relied heavily on 4-chloro-7-nitrobenzofurazan (NBD-Cl) for the fluorescent labeling of primary amines and thiols. However, its well-documented susceptibility to aqueous hydrolysis often results in high background noise, complicating trace-level biomolecule characterization.

This guide introduces 4-Chloro-7-nitro-1H-indole (4-CNI) as a robust, structurally complementary alternative. By replacing the benzofurazan core with an indole ring, researchers can generate highly stable biomolecule adducts with superior resistance to background degradation. Below, we objectively compare the performance of 4-CNI against NBD-Cl and provide a self-validating protocol for its application.

Mechanistic Causality: The SNAr Pathway

Both 4-CNI and NBD-Cl conjugate to biomolecules via Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the 7-nitro group activates the C4 position, making the carbon-chlorine bond highly susceptible to nucleophilic attack by the ε-amino groups of lysine or the sulfhydryl groups of cysteine.

As demonstrated in 1, the formation of the intermediate Meisenheimer complex is the rate-determining step, heavily dependent on the nucleophilicity and ionization potential of the target[1]. While NBD-Cl exhibits extremely rapid kinetics making it a 2, it is highly prone to off-target hydrolysis[2].

In contrast, 4-CNI is stabilized by the aromaticity of the indole core. This structural difference presents a slightly higher activation energy barrier for SNAr. This causality translates directly into improved chemoselectivity: 4-CNI reacts preferentially with strong biological nucleophiles while resisting background hydrolysis in aqueous buffers. Furthermore, the indole core3, providing unique hydrogen-bonding capabilities via the indole -NH that stabilize the resulting adducts[3].

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Nuc Biomolecule Nucleophile (Lysine -NH2 / Cysteine -SH) CNI 4-Chloro-7-nitro-1H-indole (4-CNI) Nuc->CNI Attack at C4 NBD NBD-Cl (Alternative) Nuc->NBD Attack at C4 MC_CNI Meisenheimer Complex (Indole Core) CNI->MC_CNI Rate-determining step MC_NBD Meisenheimer Complex (Benzofurazan Core) NBD->MC_NBD Rate-determining step Adduct_CNI 4-CNI-Biomolecule Adduct (Stable, Fluorescent) MC_CNI->Adduct_CNI -Cl⁻ Adduct_NBD NBD-Biomolecule Adduct (Prone to Hydrolysis) MC_NBD->Adduct_NBD -Cl⁻

Fig 1. SNAr pathways comparing 4-CNI and NBD-Cl reacting with biomolecules.

Comparative Performance Analysis

When designing an assay, the choice between 4-CNI and NBD-Cl dictates the signal-to-noise ratio and the stability of the final adduct. The table below summarizes the quantitative and qualitative differences between the two reagents.

Performance Metric4-Chloro-7-nitro-1H-indole (4-CNI)4-Chloro-7-nitrobenzofurazan (NBD-Cl)
Core Structure IndoleBenzofurazan
Primary Target Residues Amines (-NH₂), Thiols (-SH)Amines (-NH₂), Thiols (-SH)
Aqueous Stability (pH 8.0) High (t½ > 24 hours)Low (Rapid hydrolysis to NBD-OH)
Adduct Mass Shift (Da) +161.04+163.01
H-Bonding Capability Donor (Indole -NH) and AcceptorAcceptor only
Background Interference MinimalHigh (due to fluorescent NBD-OH formation)

Self-Validating Experimental Protocol: Labeling & Characterization

To ensure trustworthiness and reproducibility, the following protocol for characterizing 4-CNI-protein adducts incorporates built-in validation steps. Do not skip the quenching or control steps; they are the mechanistic safeguards that prove your signal is derived from a covalent adduct rather than non-specific binding.

Step 1: Biomolecule Preparation

Dissolve the target protein or peptide (e.g., Bovine Serum Albumin, 1 mg/mL) in 100 mM Sodium Bicarbonate buffer (pH 8.0).

  • Causality: A pH of 8.0 ensures that a significant fraction of lysine ε-amino groups (pKa ~10.5) and cysteine thiols (pKa ~8.3) are deprotonated. The unprotonated state is an absolute requirement to maximize nucleophilicity for the SNAr reaction.

Step 2: 4-CNI Derivatization

Prepare a 10 mM stock of 4-CNI in anhydrous DMSO. Add a 10-fold molar excess of 4-CNI to the protein solution. Incubate at 37°C for 2 hours in the dark.

  • Self-Validation Control: Simultaneously prepare a "Blank Control" containing buffer and 4-CNI (no protein). This parallel sample is critical to monitor and subtract any baseline hydrolysis that occurs during the incubation period.

Step 3: Quenching and Purification

Quench the reaction by adding 50 mM Hydroxylamine (pH 7.0) and incubating for 15 minutes. Purify the adduct using a Zeba Spin Desalting Column (7K MWCO) to remove small molecules.

  • Causality: Hydroxylamine aggressively reacts with any residual unreacted 4-CNI. More importantly, it selectively cleaves unstable, non-specific O-tyrosine adducts, ensuring that only the highly stable N- and S-adducts remain for downstream analysis.

Step 4: LC-MS/MS Characterization

Analyze the purified adduct via intact mass spectrometry (LC-ESI-TOF) or bottom-up proteomics.

  • Validation Metric: Interrogate the spectra for a precise mass shift of +161.04 Da per labeling event. This specific mass shift corresponds to the addition of the C₈H₅N₂O₂ moiety following the loss of the chloride leaving group and a proton.

Exp_Workflow Prep 1. Sample Preparation (Protein/Peptide in Buffer) Label 2. 4-CNI Labeling (pH 8.0, 37°C, 2h) Prep->Label Quench 3. Quenching & Purification (Desalting / SEC) Label->Quench Char 4. Adduct Characterization (LC-MS & Fluorometry) Quench->Char Val 5. Self-Validation (Blank Control & MS/MS) Char->Val

Fig 2. Step-by-step experimental workflow for 4-CNI biomolecule labeling.

References

  • Reactivity of nitrobenzofurazan towards nucleophiles: Insights from DFT Source: Chemical Physics Letters URL
  • Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings Source: RSC Advances URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7-nitro-1H-indole proper disposal procedures

An authoritative and rigorous approach to chemical waste management is a cornerstone of professional drug development and synthetic chemistry laboratories. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) is a halogenated, n...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative and rigorous approach to chemical waste management is a cornerstone of professional drug development and synthetic chemistry laboratories. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) is a halogenated, nitrated heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical intermediates[1].

Due to the presence of both a chlorine atom and a nitro group on the indole scaffold, this compound presents specific environmental and toxicological hazards that mandate strict disposal protocols. Improper disposal can lead to the release of toxic combustion byproducts, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

The following guide outlines the self-validating, EHS-compliant (Environmental Health and Safety) procedures for the safe handling and disposal of 4-Chloro-7-nitro-1H-indole in a professional laboratory setting.

Chemical Hazard Profile & Logistical Data

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 4-Chloro-7-nitro-1H-indole must be strictly classified as Halogenated Organic Waste [2].

Table 1: 4-Chloro-7-nitro-1H-indole Logistical & Hazard Summary

Property / ParameterSpecificationOperational Implication
CAS Number 96831-52-6[3]Essential for accurate EHS waste logging.
Molecular Weight 196.59 g/mol [4]Used for calculating waste mass/volume ratios.
Waste Stream Category Halogenated Organic SolidMust not be mixed with non-halogenated waste to ensure proper incineration temperatures.
Incompatibilities Strong oxidizing agentsSegregate in storage to prevent exothermic reactions or auto-ignition.
Thermal Decomposition Emits HCl, NOx, COxRequires disposal via licensed high-temperature incineration equipped with gas scrubbers.

Standard Operating Procedure: Step-by-Step Disposal Workflow

This methodology ensures that the chemical is safely contained, properly classified, and transferred to waste management professionals without exposing laboratory personnel or the environment to risk.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Step 1.1: Ensure all handling and waste consolidation occurs within a certified, properly functioning chemical fume hood.

  • Step 1.2: Don appropriate PPE: standard laboratory coat, chemical-resistant safety goggles, and nitrile gloves.

  • Causality: Nitroaromatic compounds can act as skin sensitizers and irritants[2]. Nitrile gloves provide an adequate barrier against incidental contact with the solid powder during the cleanup phase.

Phase 2: Spill Cleanup and Primary Containment
  • Step 2.1: If disposing of unused reagent or cleaning up a solid spill, do not dry sweep, as this can aerosolize the fine powder. Use a dedicated anti-static brush and dustpan, or carefully wipe the area with a damp, chemically compatible absorbent pad.

  • Step 2.2: Transfer the solid waste, along with any contaminated paper towels or weigh boats, into a high-density polyethylene (HDPE) or glass waste container.

  • Causality: HDPE and glass are chemically inert to solid halogenated indoles, preventing container degradation and secondary leaks.

Phase 3: Waste Segregation and Labeling
  • Step 3.1: Seal the container tightly. Never leave hazardous waste containers open unless actively adding waste.

  • Step 3.2: Affix a standardized institutional Hazardous Waste label. Explicitly write "4-Chloro-7-nitro-1H-indole" and check the boxes for "Toxic" and "Halogenated".

  • Causality: Accurate labeling prevents the accidental mixing of halogenated waste with incompatible streams (like heavy metals or strong oxidizers). Halogenated waste requires specific routing to incinerators equipped with alkaline scrubbers to neutralize the HCl gas produced during combustion.

Phase 4: Institutional Transfer
  • Step 4.1: Store the sealed, labeled container in a designated secondary containment tray within a well-ventilated waste accumulation area, away from direct sunlight and heat sources.

  • Step 4.2: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Never flush this compound down the sink or dispose of it in municipal solid waste.

  • Causality: EHS professionals coordinate with licensed commercial waste contractors who possess the EPA-regulated (or local equivalent) rotary kiln incinerators required to safely destroy halogenated nitroaromatics.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 4-Chloro-7-nitro-1H-indole from the point of waste generation to final destruction.

G A Solid Waste Generation (4-Chloro-7-nitro-1H-indole) B Primary Containment (HDPE / Glass Container) A->B Collect safely in fume hood C Waste Segregation (Halogenated Organics Stream) B->C Classify strictly D EHS Labeling & Storage (Secondary Containment) C->D Label & Store E Licensed High-Temp Incineration (with Scrubbers) D->E Institutional EHS Transfer

Caption: Operational workflow for the safe segregation and disposal of 4-Chloro-7-nitro-1H-indole.

References

  • 4-Chloro-7-nitro-1H-indole | CAS#:96831-52-6 | Chemsrc. Chemsrc. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-7-nitro-1H-indole

Standard Operating Procedure & Safety Guide: Handling 4-Chloro-7-nitro-1H-indole As a Senior Application Scientist, I recognize that handling halogenated nitroaromatics requires more than simply following a checklist—it...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-Chloro-7-nitro-1H-indole

As a Senior Application Scientist, I recognize that handling halogenated nitroaromatics requires more than simply following a checklist—it demands a mechanistic understanding of the chemical's behavior. 4-Chloro-7-nitro-1H-indole (CAS: 96831-52-6) is a highly valuable building block in pharmaceutical development, particularly in the synthesis of P2X7 receptor antagonists targeting neuropathic pain and neurodegenerative conditions[1].

However, the synergistic electron-withdrawing effects of the 4-chloro and 7-nitro groups render the indole core highly polarized. This increases its susceptibility to nucleophilic attack, meaning it can readily interact with biological nucleophiles in human tissue, leading to severe irritation. This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Physico-Chemical & Hazard Profile

Understanding the quantitative and qualitative hazards is the first step in risk mitigation. The presence of the nitro group significantly increases the compound's potential to generate irritating dust, while the lipophilic nature of the indole ring facilitates dermal absorption[2].

Table 1: Chemical and Hazard Summary for 4-Chloro-7-nitro-1H-indole

Property / Hazard CategorySpecification / GHS CodeCausality & Operational Impact
CAS Number 96831-52-6Unique identifier for safety tracking and inventory[3].
Molecular Weight 196.59 g/mol Presents as a fine powder; high risk of aerosolization[3].
GHS Signal Word WarningIndicates moderate acute toxicity and irritation potential[4].
Acute Toxicity (Oral) H302: Harmful if swallowedSystemic toxicity via gastrointestinal absorption[4].
Skin/Eye Irritation H315 / H319Electrophilic nature causes local tissue protein adduction[4].
Respiratory Irritation H335: May cause respiratory irritationMicro-particulates interact aggressively with mucosal membranes[4].

Personal Protective Equipment (PPE) Matrix

Do not default to standard lab attire. The selection of PPE must directly counteract the specific exposure routes of 4-Chloro-7-nitro-1H-indole.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness) .

    • Scientific Rationale: Nitrile provides excellent resistance to solid organic powders and prevents dermal transfer. If handling the compound in organic solvents (e.g., DMSO, DMF), double-gloving is mandatory, as these solvents rapidly accelerate the dermal penetration of dissolved solutes.

  • Eye Protection: Snug-fitting safety goggles (not standard safety glasses).

    • Scientific Rationale: Because the compound is a fine, irritating powder (H319), standard glasses allow lateral dust ingress, which can lead to severe corneal irritation[2].

  • Body Protection: A flame-retardant, knee-length laboratory coat with elastic cuffs.

    • Scientific Rationale: Elastic cuffs prevent the accidental sweeping of powder from the benchtop and eliminate exposed skin at the wrist interface.

  • Respiratory Protection: Handling must be done in a calibrated chemical fume hood .

    • Scientific Rationale: If engineering controls are compromised or unavailable, an N95/P100 particulate respirator is strictly required due to the H335 respiratory hazard[4].

Operational Workflow & Step-by-Step Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system: each step contains a verification check to prevent downstream contamination.

Step-by-Step Handling Protocol:

  • Preparation & Verification: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Don all PPE as specified in the matrix.

  • Static Mitigation: 4-Chloro-7-nitro-1H-indole powder is highly prone to static charge. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use a grounded, anti-static micro-spatula.

  • Weighing (The "V-Fold" Technique): Crease a piece of anti-static weighing paper into a V-shape. Slowly dispense the powder into the crease to minimize aerosolization.

    • Validation Check: Ensure no visible dust plume is generated; if a plume is visible, your transfer rate is too fast and containment is failing.

  • Transfer & Dissolution: Transfer the powder directly into the reaction vessel (e.g., a round-bottom flask) inside the fume hood. Wash the weighing paper into the flask using the primary reaction solvent (e.g., DMSO) to ensure quantitative transfer and immediate dust suppression.

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-damped paper towel (isopropanol is effective for residual organic dust), followed by a dry wipe.

Process Visualization

The following diagram illustrates the logical flow of containment and handling to minimize exposure risks.

HandlingWorkflow Start Storage (Sealed, Dry, Ambient) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Pre-operation Hood Transfer to Chemical Fume Hood PPE->Hood Setup Weigh Anti-Static Weighing (Minimize Aerosolization) Hood->Weigh Containment Solvent In-Hood Dissolution (Dust Suppression) Weigh->Solvent Hazard Mitigation Reaction Closed System Reaction Solvent->Reaction Liquid Transfer Waste Halogenated Waste Disposal Reaction->Waste Post-reaction

Sequential safety workflow for handling 4-Chloro-7-nitro-1H-indole, emphasizing dust suppression.

Spill Response and Disposal Plan

Because this compound contains both a halogen (chlorine) and a nitro group, it must be strictly segregated from standard organic waste to prevent dangerous cross-reactions.

  • Solid Spill Response: Do NOT sweep dry powder. Cover the spill with damp absorbent paper (dampened with water or isopropanol) to suppress dust. Carefully scoop the wet material into a designated hazardous waste container.

  • Liquid Spill Response (if dissolved): Absorb with chemically inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, as nitroaromatics can be highly reactive with organic combustibles under certain conditions.

  • Disposal: All waste, including contaminated gloves and weighing paper, must be placed in a clearly labeled "Halogenated Organic Waste" container. Incineration is the required disposal method, as standard biological degradation is ineffective against chlorinated indoles[2].

References

  • Source: google.com (Google Patents)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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